(1S)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine 2hcl
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Overview
Description
(1S)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine 2hcl is a chemical compound that features a trifluorophenyl group attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine 2hcl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trifluorobenzene and ethane-1,2-diamine.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and automated processes to ensure high yield and purity. The use of advanced analytical techniques such as HPLC and NMR spectroscopy is crucial for monitoring the reaction progress and quality control.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine 2hcl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine forms or reduce any oxidized functional groups.
Substitution: The trifluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(1S)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine 2hcl has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of (1S)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine: The non-hydrochloride form of the compound.
α-(Trifluoromethyl)styrenes: Compounds with a similar trifluorophenyl group but different structural backbones.
3-Trifluoromethyl-1,2,4-triazoles: Compounds with a trifluoromethyl group and a triazole ring.
Uniqueness
(1S)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine 2hcl is unique due to its specific combination of a trifluorophenyl group and an ethane-1,2-diamine backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H11Cl2F3N2 |
---|---|
Molecular Weight |
263.08 g/mol |
IUPAC Name |
(1S)-1-(2,3,4-trifluorophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H9F3N2.2ClH/c9-5-2-1-4(6(13)3-12)7(10)8(5)11;;/h1-2,6H,3,12-13H2;2*1H/t6-;;/m1../s1 |
InChI Key |
ZJXQCXDLDULJHB-QYCVXMPOSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1[C@@H](CN)N)F)F)F.Cl.Cl |
Canonical SMILES |
C1=CC(=C(C(=C1C(CN)N)F)F)F.Cl.Cl |
Origin of Product |
United States |
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